5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole oxides or quinones.
Reduction Products: Dehalogenated indoles or fully reduced indole derivatives.
Scientific Research Applications
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-indole: Lacks the dimethyl groups, affecting its steric and electronic properties.
5-Bromo-2-methyl-1H-indole: Has only one methyl group, leading to different reactivity and applications.
Uniqueness
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1781471-47-3 |
---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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